molecular formula C15H21NO6S2 B2930483 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine CAS No. 1795086-36-0

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine

Cat. No.: B2930483
CAS No.: 1795086-36-0
M. Wt: 375.45
InChI Key: OYMGUQQYLWCUMY-UHFFFAOYSA-N
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Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a synthetic chemical building block designed for research and development applications. This compound features a unique molecular architecture combining an azetidine ring bis-substituted with two distinct sulfonyl groups: one from the 2,3-dihydrobenzo[1,4]dioxine heterocycle and an isobutylsulfonyl moiety. The 2,3-dihydrobenzo[1,4]dioxine scaffold is a privileged structure in medicinal chemistry, known to contribute to favorable pharmacokinetic properties and is found in compounds investigated for various biological activities . The presence of dual sulfonamide groups makes this molecule a valuable intermediate for constructing more complex structures for high-throughput screening and hit-to-lead optimization campaigns. Its potential research applications include serving as a core scaffold in the discovery of new enzyme inhibitors, particularly targeting kinases or other ATP-binding proteins, given that sulfonyl-containing groups are common in such inhibitors . Furthermore, the compound's structure suggests potential as a fragment in the design of galectin-3 inhibitors, a target of interest in fibrosis, cancer, and inflammation . As a versatile chemical reagent, it can be used to explore structure-activity relationships (SAR) in drug discovery, particularly in modulating the physicochemical properties and binding affinities of lead compounds. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-3-(2-methylpropylsulfonyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO6S2/c1-11(2)10-23(17,18)13-8-16(9-13)24(19,20)12-3-4-14-15(7-12)22-6-5-21-14/h3-4,7,11,13H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMGUQQYLWCUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic implications of this compound, drawing from various research studies.

Synthesis

The synthesis of this compound involves several steps, typically starting from the precursor 2,3-dihydrobenzo[b][1,4]dioxin-6-amine . The general synthetic route includes:

  • Formation of Sulfonamide : The amine is reacted with sulfonyl chlorides to form sulfonamide derivatives.
  • Azetidine Formation : Subsequent reactions involve forming the azetidine ring through cyclization processes.

This multi-step synthesis allows for the introduction of various functional groups that can enhance biological activity.

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds derived from 2,3-dihydrobenzo[b][1,4]dioxin moieties. For instance:

  • Acetylcholinesterase Inhibition : Compounds similar to the target molecule have shown promising results in inhibiting acetylcholinesterase, an enzyme associated with Alzheimer's disease (AD). This suggests potential therapeutic applications in neurodegenerative disorders .
  • α-Glucosidase Inhibition : The compounds have also been tested for their ability to inhibit α-glucosidase, indicating potential use in managing Type 2 Diabetes Mellitus (T2DM) .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Study on Neuroprotective Effects : A study investigated a related sulfonamide's neuroprotective effects against oxidative stress in neuronal cells. The results indicated that these compounds could reduce cell death and improve cell viability under stress conditions .
  • Diabetes Management : Another study focused on the effects of these sulfonamide derivatives on blood glucose levels in diabetic rats. The findings demonstrated a significant reduction in blood glucose levels post-treatment, supporting their role as potential antidiabetic agents .

Research Findings

Compound NameBiological ActivityReferences
This compoundAcetylcholinesterase inhibition; α-glucosidase inhibition ,
N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideNeuroprotective effects; blood glucose reduction ,

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Azetidine Derivatives

Azetidine-based compounds with sulfonamide or sulfonyl groups are frequently synthesized for bioactivity screening. Key comparisons include:

Compound Name Core Structure Substituents/Functional Groups Synthesis Method (Reference)
Target Compound Azetidine Dual sulfonyl (benzo[d]ioxin, isobutyl) Not explicitly described
N-(4-aryl-3-chloro-2-oxoazetidin-1-yl)aminoacetyl sulfonamides (5a1–6,5b1–6) Azetidinone (β-lactam) Chloro, oxo, aminoacetyl sulfonamide Condensation with aromatic aldehydes and chloracetyl chloride
1-Boc-3-(3-oxo-1-piperazinyl)azetidine Azetidine Boc-protected amine, piperazinyl carbonyl Boc-protection and coupling reactions
  • Key Differences: The target compound lacks the β-lactam (azetidinone) ring present in compounds 5a1–6,5b1–6, which may reduce susceptibility to β-lactamase degradation. Compared to 1-Boc-3-(3-oxo-1-piperazinyl)azetidine, the dual sulfonyl groups in the target compound likely improve solubility and target interaction but may increase molecular weight beyond Lipinski’s ideal thresholds .

Benzo[b][1,4]dioxin-Containing Compounds

The 2,3-dihydrobenzo[b][1,4]dioxin moiety is a common pharmacophore in drug design. Comparisons include:

Compound Name Core Structure Functional Groups Bioactivity/ADMET Notes (Reference)
Target Compound Benzo[d]ioxin + azetidine Sulfonyl groups Predicted druglikeness: Moderate
1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione Benzo[d]ioxin + diketone Aryl ketone Used in polymer synthesis; no ADMET data
DDFDI (imidazole derivative) Benzo[d]ioxin + imidazole Furan, arylidene hydrazine Synthetic accessibility: Score 4/10
  • Key Differences: The target compound’s azetidine-sulfonyl combination offers rigidity and polarity, whereas DDFDI’s imidazole-furan system may confer aromatic stacking interactions.

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